Cas no 36201-07-7 (2-Buten-1-one, 1,3-bis(4-fluorophenyl)-)
2-Buten-1-one, 1,3-bis(4-fluorophenyl)- Chemical and Physical Properties
Names and Identifiers
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- 2-Buten-1-one, 1,3-bis(4-fluorophenyl)-
- 1,3-Bis(4-fluorophenyl)-2-buten-1-one
- 36201-07-7
- AKOS004906804
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- Inchi: 1S/C16H12F2O/c1-11(12-2-6-14(17)7-3-12)10-16(19)13-4-8-15(18)9-5-13/h2-10H,1H3/b11-10+
- InChI Key: ITEYXYGPRQAHQH-ZHACJKMWSA-N
- SMILES: FC1C=CC(=CC=1)/C(/C)=C/C(C1C=CC(=CC=1)F)=O
Computed Properties
- Exact Mass: 258.08566
- Monoisotopic Mass: 258.08562133g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
2-Buten-1-one, 1,3-bis(4-fluorophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P0202M5-250mg |
1,3-Bis(4-fluorophenyl)-2-buten-1-one |
36201-07-7 | 96% | 250mg |
$136.00 | 2024-05-04 | |
| 1PlusChem | 1P0202M5-1g |
1,3-Bis(4-fluorophenyl)-2-buten-1-one |
36201-07-7 | 96% | 1g |
$247.00 | 2024-05-04 | |
| 1PlusChem | 1P0202M5-5g |
1,3-Bis(4-fluorophenyl)-2-buten-1-one |
36201-07-7 | 96% | 5g |
$1105.00 | 2024-05-04 |
2-Buten-1-one, 1,3-bis(4-fluorophenyl)- Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 2-Buten-1-one, 1,3-bis(4-fluorophenyl)-
2-Buten-1-one, 1,3-bis(4-fluorophenyl)- (CAS No. 36201-07-7)
2-Buten-1-one, 1,3-bis(4-fluorophenyl)-, also known by its CAS registry number CAS No. 36201-07-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of gamma-keto ester and exhibits unique electronic and structural properties due to the presence of electron-withdrawing groups such as fluorine atoms on the aromatic rings.
The molecular structure of 2-butenoic acid derivatives has been extensively studied for their potential applications in various industries, including pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine atoms at the para positions of the phenyl groups enhances the compound's stability and reactivity, making it a valuable intermediate in organic synthesis.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery programs. The presence of fluorine atoms can significantly alter the pharmacokinetic properties of a molecule, such as increasing its lipophilicity and enhancing its bioavailability. These attributes make CAS No. 36201-07-7 a promising candidate for use in developing new therapeutic agents.
In terms of synthesis, gamma-keto esters like this compound are typically prepared through various methods, including the Claisen condensation reaction or through Michael addition reactions. The choice of synthetic pathway depends on the desired regioselectivity and scalability of the process.
The application of CAS No. 36201-07-7 extends beyond pharmaceuticals; it also finds use in agrochemicals where its ability to modulate enzyme activity can be harnessed for pest control or crop protection purposes.
In conclusion, 2-butenoic acid derivatives, particularly those with fluorinated substituents like CAS No. 36201-07-7, continue to be a focal point in chemical research due to their versatile properties and wide-ranging applications.
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